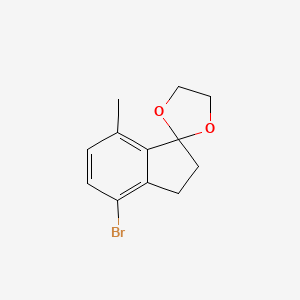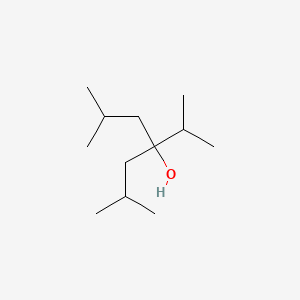![molecular formula C8H15NO6 B13798979 Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
Acetyl-D-mannosamine,N-[mannosamine-6-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is a derivative of N-Acetyl-D-mannosamine, a monosaccharide derivative of mannose. It is an important precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids play crucial roles in cellular communication, pathogen recognition, and immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-mannosamine,N-[mannosamine-6-3H] typically involves the acetylation of D-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-D-mannosamine,N-[mannosamine-6-3H] undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, oxidized forms such as ketones and aldehydes, and substituted compounds with halides or other functional groups .
Aplicaciones Científicas De Investigación
Acetyl-D-mannosamine,N-[mannosamine-6-3H] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves its conversion to sialic acids through a series of enzymatic reactions. These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell adhesion, signal transduction, and immune response . The molecular targets include enzymes like N-acetylglucosamine epimerase and sialyltransferases, which are involved in the biosynthesis and transfer of sialic acids .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-glucosamine: Another monosaccharide derivative involved in the biosynthesis of glycosaminoglycans.
N-Acetylneuraminic acid: A direct product of Acetyl-D-mannosamine,N-[mannosamine-6-3H] and a key component of sialic acids.
Uniqueness
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its ability to increase sialylation of glycoproteins makes it particularly valuable in research related to cardiovascular and neurodegenerative diseases .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo-6,6-ditritiohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i3T2 |
Clave InChI |
MBLBDJOUHNCFQT-HSCSZNGCSA-N |
SMILES isomérico |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C)O)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)


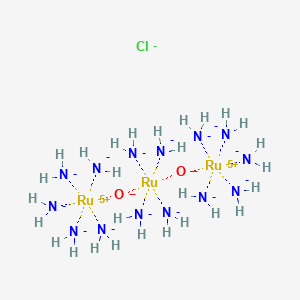
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
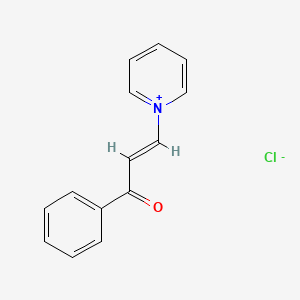
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
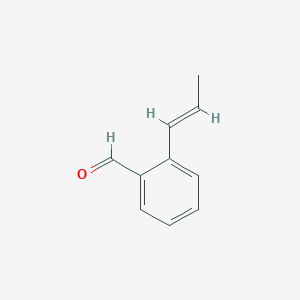

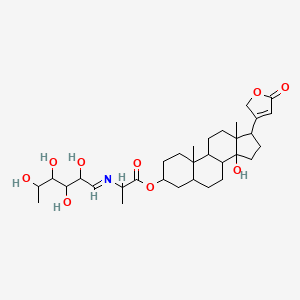
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
